Methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Description
Methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester characterized by a methyl ester group, a ketone at the β-position, and a 2,4-dimethoxyphenyl substituent. Its molecular formula is C₁₂H₁₄O₅, with a molar mass of 262.24 g/mol (calculated based on structural analogs) . The compound’s structure combines electron-donating methoxy groups on the aromatic ring with a reactive β-keto ester moiety, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-8-4-5-9(11(6-8)16-2)10(13)7-12(14)17-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIVDZUWNQZWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262212 | |
| Record name | Methyl 2,4-dimethoxy-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-64-4 | |
| Record name | Methyl 2,4-dimethoxy-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4-dimethoxy-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate typically involves the esterification of 2,4-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 2,4-dimethoxybenzoic acid.
Reduction: 3-(2,4-dimethoxyphenyl)-3-hydroxypropanoate.
Substitution: 3-(2,4-dihydroxyphenyl)-3-oxopropanoate.
Scientific Research Applications
Methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2,4-dimethoxyphenylacetic acid, which can then interact with enzymes or receptors in biological systems. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate and its analogs:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., OMe): The 2,4-dimethoxy substitution increases electron density on the aromatic ring, stabilizing resonance structures and influencing keto-enol tautomerism. This contrasts sharply with electron-withdrawing groups (e.g., Cl in ), which enhance electrophilicity at the ketone .
Ester Group Variation :
- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) are generally more reactive in hydrolysis and decarboxylation due to lower steric hindrance compared to ethyl esters .
Synthetic Utility: this compound is synthesized via methods analogous to those in and , involving alkylation of malonate esters with aryl halides or coupling reactions .
Biological Activity
Methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, also known by its CAS number 676348-64-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a methoxy-substituted aromatic ring and a ketoester functional group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound's ketoester group can undergo hydrolysis to form reactive intermediates that may modify proteins and nucleic acids, leading to various biological effects. Studies have indicated that it may influence pathways related to apoptosis and cell proliferation.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 7.48 ± 0.6 | |
| MIA PaCa2 (Pancreatic Cancer) | 9.71 ± 1.9 | |
| HeLa (Cervical Cancer) | 6.25 | |
| A549 (Lung Cancer) | >100 |
These findings indicate that this compound exhibits significant cytotoxicity against certain cancer cell lines while showing reduced effectiveness against others.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications in the methoxy groups and the overall structure can significantly impact the compound's biological activity. For example, variations in the position of methoxy groups on the aromatic ring were found to alter the potency against specific cancer types.
Case Studies
- Anticancer Activity : In a study focusing on colon and pancreatic cancer cells, this compound demonstrated potent anticancer properties through the induction of apoptosis via GSK3β inhibition. This was correlated with molecular docking studies that showed strong binding affinity to GSK3β, suggesting a targeted mechanism of action in cancer therapy .
- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of this compound showed moderate effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of approximately 12.5 µM against S. aureus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
